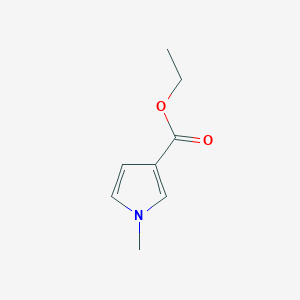

Ethyl 1-methyl-1H-pyrrole-3-carboxylate

Descripción general

Descripción

Ethyl 1-methyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group at the third position and a methyl group at the first position of the pyrrole ring. It is commonly used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 1-methylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: Pyrrole-3-alcohol derivatives.

Substitution: Halogenated pyrrole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 1-methyl-1H-pyrrole-3-carboxylate serves as a valuable building block in the synthesis of more complex organic molecules. Its unique combination of functional groups allows for modifications that can enhance its therapeutic properties.

Potential Pharmaceutical Applications:

- Antimicrobial therapies: Investigated for its efficacy against various pathogens.

- Cancer treatments: Studied for its potential to induce apoptosis in cancer cell lines.

- Anti-inflammatory drugs: Explored for its ability to inhibit pro-inflammatory cytokines.

| Application Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

The biological activity of this compound has been documented in several studies, indicating significant potential in various therapeutic areas.

Antimicrobial Activity:

Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values are detailed below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Bacillus subtilis | 16 μg/mL |

Anticancer Activity:

In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, with the following IC50 values:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 μM |

| HeLa (Cervical Cancer) | 10 μM |

Case Studies

Several research studies have focused on the biological activity and potential applications of this compound:

Antiviral Activity

A study demonstrated that derivatives of this compound exhibited antiviral effects against the Tobacco Mosaic Virus (TMV), showing protective activity of up to 69% at certain concentrations.

Anti-inflammatory Effects

Research indicated that this compound could inhibit pro-inflammatory cytokines in cell culture models, suggesting its potential use in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially useful in neurodegenerative conditions.

Mecanismo De Acción

The mechanism of action of ethyl 1-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Ethyl 1-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Differing by the position of the methyl group.

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate: Differing by the presence of a chlorine atom.

Ethyl 1H-indole-3-carboxylate: Differing by the presence of an indole ring instead of a pyrrole ring.

Actividad Biológica

Ethyl 1-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound has a molecular formula of C8H9NO2 and a molecular weight of 165.16 g/mol. It is characterized by the presence of a pyrrole ring, which is known to contribute to various biological activities due to its ability to interact with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes that are crucial for cellular metabolism.

- Receptor Modulation : The compound may bind to receptors, altering signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study synthesized various derivatives and evaluated their in vitro activities against several microbial strains. The results are summarized in the following table:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including:

- Non-small cell lung cancer (A549)

- Melanoma (K111)

The compound showed IC50 values ranging from 0.67 µM to 1.22 µM, indicating potent activity against these cancer types .

Study on Antimicrobial Derivatives

In a recent study, a series of pyrrole derivatives were synthesized and tested for their antimicrobial efficacy. This compound was one of the key compounds evaluated. The study highlighted the structure-activity relationship (SAR) where modifications to the pyrrole ring significantly impacted antimicrobial potency .

Anticancer Research

Another significant research effort focused on the anticancer potential of this compound derivatives. The study utilized various cancer cell lines to assess cytotoxicity and found that certain derivatives exhibited enhanced activity compared to the parent compound. This underscores the importance of structural modifications in optimizing therapeutic efficacy .

Propiedades

IUPAC Name |

ethyl 1-methylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9(2)6-7/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPPCMXKWJXYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.